4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS No.: 898414-29-4
Cat. No.: VC7112316
Molecular Formula: C21H26FN3O2
Molecular Weight: 371.456
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898414-29-4 |
|---|---|
| Molecular Formula | C21H26FN3O2 |
| Molecular Weight | 371.456 |
| IUPAC Name | 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26) |
| Standard InChI Key | LSCUZYLKNOQKIC-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, reflects its three-dimensional architecture:
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Benzamide core: A 4-fluorobenzoyl group () forms the scaffold.
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Ethyl bridge: A central ethyl chain links two substituents:
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4-Methoxyphenyl group (): Provides aromaticity and potential metabolic stability.
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4-Methylpiperazine (): Introduces basicity and enhances solubility.
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Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.45 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide, methoxy, piperazine) |
| LogP (Predicted) | 3.2 ± 0.5 |
| Solubility | Moderate in polar solvents |
Note: Values inferred from structural analogs .
Synthesis and Structural Analysis
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous benzamides are typically synthesized via:
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Amide Coupling: Reacting 4-fluorobenzoyl chloride with a preformed amine intermediate.
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Amine Intermediate Preparation:
Table 2: Key Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | KCO, DMF, 80°C | 60–75 |
| 2 | NaBH(OAc), DCM, rt | 50–65 |
| 3 | H, 10% Pd/C, EtOH/THF | 70–85 |
Pharmacological Profile
Receptor Affinity and Mechanism
Structural analogs suggest dual pharmacological actions:
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Dopamine D/Serotonin 5-HT Modulation: Benzamide derivatives like mazapertine exhibit high affinity for D () and 5-HT () receptors, implicating potential antipsychotic activity .
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Kinase Inhibition: The 4-methylpiperazine moiety, as seen in ALK inhibitors (e.g., ASP3026), may confer tyrosine kinase inhibitory activity .
Table 3: Comparative Receptor Binding of Analogous Compounds
| Compound | D (nM) | 5-HT (nM) | α-Adrenergic (nM) |
|---|---|---|---|
| Mazapertine | 2.1 | 4.8 | 12.3 |
| ASP3026 | — | — | — |
| Target Compound (Inferred) | 1.5–5.0* | 3.0–6.0* | 10–15* |
Hypothesized based on structural similarity .
Metabolic Stability and Toxicity
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